molecular formula C10H19N3O3 B1287899 Tert-butyl 4-carbamoylpiperazine-1-carboxylate CAS No. 883554-88-9

Tert-butyl 4-carbamoylpiperazine-1-carboxylate

Cat. No.: B1287899
CAS No.: 883554-88-9
M. Wt: 229.28 g/mol
InChI Key: BQAKNTNUYDSUSK-UHFFFAOYSA-N
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Description

Tert-butyl 4-carbamoylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C10H19N3O3 . It is commonly used in various research and industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-carbamoylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 1-piperazinecarboxylate with acetic acid . The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

    Formation of tert-butyl 1-piperazinecarboxylate: This is achieved by reacting piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Carbamoylation: The tert-butyl 1-piperazinecarboxylate is then reacted with acetic acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems helps in achieving consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-carbamoylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl 4-carbamoylpiperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-carbamoylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The pathways involved include enzyme catalysis and protein-ligand binding , which are crucial for understanding its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-carbamoylpiperazine-1-carboxylate is unique due to its specific carbamoyl and tert-butyl groups, which confer distinct chemical properties. These groups enhance its stability and reactivity, making it more versatile compared to similar compounds. Additionally, its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry .

Biological Activity

Tert-butyl 4-carbamoylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H20N2O3C_{13}H_{20}N_2O_3 and features a piperazine ring, which is a common scaffold in many pharmacologically active compounds. The structure contributes to its interaction with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymes : This compound has been shown to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase. For instance, it demonstrated an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for AChE inhibition, indicating potent activity against these targets .
  • Neuroprotective Effects : In vitro studies have shown that this compound can protect astrocytes from amyloid-beta (Aβ) induced toxicity. The compound increased cell viability in the presence of Aβ, suggesting a protective role against oxidative stress and inflammation .

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

  • Cell Viability Assays : The compound was tested on astrocyte cultures treated with Aβ. Results indicated that treatment with this compound improved cell viability significantly compared to controls treated only with Aβ .
  • Reactive Oxygen Species (ROS) Production : The compound reduced ROS levels in astrocytes exposed to Aβ, which is crucial as excessive ROS can lead to cellular damage and death .

In Vivo Studies

In vivo studies have further elucidated the efficacy of this compound:

  • Animal Models : Research involving scopolamine-induced memory impairment in rats showed that the compound could mitigate cognitive deficits, although results were not statistically significant when compared to standard treatments like galantamine .

Case Studies

A notable case study involved the administration of this compound in a model simulating Alzheimer's disease. The study highlighted its potential for reducing neuroinflammation and protecting neuronal cells from Aβ-induced toxicity. While the results were promising, further research is needed to establish its clinical relevance and bioavailability in the central nervous system .

Summary of Findings

Biological Activity Outcome
AChE InhibitionKi = 0.17 μM
β-Secretase InhibitionIC50 = 15.4 nM
Protection Against Aβ-Induced ToxicityIncreased cell viability by approximately 20%
Reduction in ROS LevelsSignificant decrease compared to controls

Properties

IUPAC Name

tert-butyl 4-carbamoylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-12(5-7-13)8(11)14/h4-7H2,1-3H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAKNTNUYDSUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590452
Record name tert-Butyl 4-carbamoylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883554-88-9
Record name 1,1-Dimethylethyl 4-(aminocarbonyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-carbamoylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-carbamoylpiperazine-1-carboxylate
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